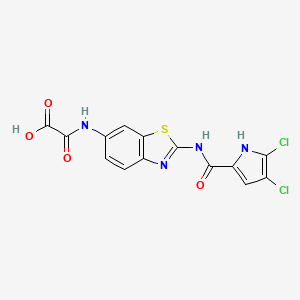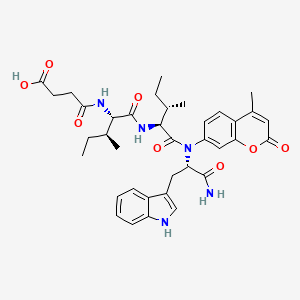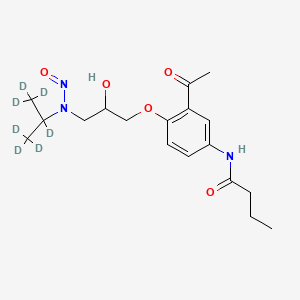![molecular formula C22H25MnN2O8 B12405715 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate is a complex organometallic compound It features a manganese ion coordinated with a phenolate ligand and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-dimethoxy-6-oxidophenyl with ethylenediamine under controlled conditions to form the Schiff base.
Coordination with Manganese: The Schiff base ligand is then reacted with a manganese(III) acetate solution. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The manganese center in the compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can also participate in reduction reactions, where the manganese center is reduced by reducing agents like sodium borohydride.
Substitution: The phenolate and acetate ligands can be substituted with other ligands under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese complexes, while substitution reactions can produce a variety of modified ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is explored for its potential in creating advanced materials with unique magnetic and electronic properties.
Biology and Medicine
Enzyme Mimics: The compound can mimic the activity of certain metalloenzymes, making it useful in biochemical research.
Therapeutic Agents: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry
Chemical Synthesis: It is used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: The compound is investigated for its potential in environmental remediation processes, such as the degradation of pollutants.
Mecanismo De Acción
The mechanism by which 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate exerts its effects involves the coordination of the manganese center with various substrates. The manganese ion can undergo redox reactions, facilitating the transfer of electrons and promoting chemical transformations. The phenolate and acetate ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxyacetophenone: A simpler compound with similar functional groups but lacking the manganese center.
2,2-Dimethoxy-2-phenylacetophenone: Another related compound used in photoinitiation and polymerization reactions.
Uniqueness
The uniqueness of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate lies in its complex structure, which combines the properties of both organic ligands and a transition metal center
Propiedades
Fórmula molecular |
C22H25MnN2O8 |
|---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate |
InChI |
InChI=1S/C20H24N2O6.C2H4O2.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);/q;;+3/p-3 |
Clave InChI |
HBERMORFIFQRRW-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





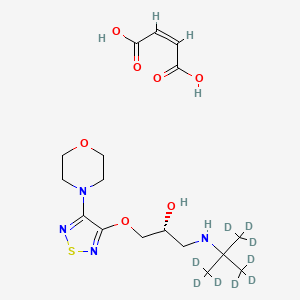


![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
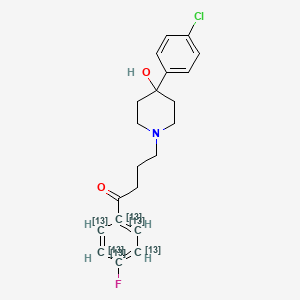
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)

